Cas no 304684-54-6 (4-chloro-N-(3-nitrophenyl)butanamide)

4-chloro-N-(3-nitrophenyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-(3-nitrophenyl)butanamide
- MFCD01918226
- 304684-54-6
- 2Y-0836
- Z56813685
- butanamide, 4-chloro-N-(3-nitrophenyl)-
- H34060
- SCHEMBL4749309
- AKOS003490106
- CS-0215678
- ALBB-023586
- EN300-27507
- UPCMLD0ENAT0506-4511:001
-
- MDL: MFCD01918226
- インチ: InChI=1S/C10H11ClN2O3/c11-6-2-5-10(14)12-8-3-1-4-9(7-8)13(15)16/h1,3-4,7H,2,5-6H2,(H,12,14)
- InChIKey: KNMIIQANYVGPTJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 242.0458199Da
- どういたいしつりょう: 242.0458199Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-chloro-N-(3-nitrophenyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27507-1.0g |
4-chloro-N-(3-nitrophenyl)butanamide |
304684-54-6 | 1.0g |
$125.0 | 2023-02-14 | ||
Enamine | EN300-27507-0.25g |
4-chloro-N-(3-nitrophenyl)butanamide |
304684-54-6 | 90% | 0.25g |
$62.0 | 2023-09-10 | |
Enamine | EN300-27507-10.0g |
4-chloro-N-(3-nitrophenyl)butanamide |
304684-54-6 | 10.0g |
$689.0 | 2023-02-14 | ||
TRC | C276455-1000mg |
4-Chloro-N-(3-nitrophenyl)butanamide |
304684-54-6 | 1g |
$ 390.00 | 2022-04-01 | ||
abcr | AB414206-500 mg |
4-Chloro-N-(3-nitrophenyl)butanamide |
304684-54-6 | 500MG |
€165.80 | 2023-02-03 | ||
abcr | AB414206-1g |
4-Chloro-N-(3-nitrophenyl)butanamide; . |
304684-54-6 | 1g |
€197.00 | 2025-02-17 | ||
Enamine | EN300-27507-5g |
4-chloro-N-(3-nitrophenyl)butanamide |
304684-54-6 | 90% | 5g |
$382.0 | 2023-09-10 | |
Enamine | EN300-27507-1g |
4-chloro-N-(3-nitrophenyl)butanamide |
304684-54-6 | 90% | 1g |
$125.0 | 2023-09-10 | |
A2B Chem LLC | AI47022-500mg |
4-Chloro-n-(3-nitrophenyl)butanamide |
304684-54-6 | >95% | 500mg |
$384.00 | 2023-12-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286348-1g |
4-Chloro-n-(3-nitrophenyl)butanamide |
304684-54-6 | 95% | 1g |
¥2310.00 | 2024-08-02 |
4-chloro-N-(3-nitrophenyl)butanamide 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
4-chloro-N-(3-nitrophenyl)butanamideに関する追加情報
4-Chloro-N-(3-Nitrophenyl)butanamide (CAS No. 304684-54-6): A Comprehensive Overview
4-Chloro-N-(3-nitrophenyl)butanamide (CAS No. 304684-54-6) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique molecular structure, which includes a chlorinated butanamide moiety and a nitrophenyl group. These functional groups contribute to the compound's distinct chemical properties and biological activities.
The chemical formula of 4-chloro-N-(3-nitrophenyl)butanamide is C11H11ClN2O3, and it has a molecular weight of 252.67 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of 3-nitroaniline with 4-chlorobutanoyl chloride. The resulting product is a white crystalline solid that is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
In the realm of pharmaceutical research, 4-chloro-N-(3-nitrophenyl)butanamide has been studied for its potential therapeutic applications. Recent studies have highlighted its anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat conditions such as arthritis and chronic pain. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 4-chloro-N-(3-nitrophenyl)butanamide exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Beyond its pharmacological potential, 4-chloro-N-(3-nitrophenyl)butanamide has also been explored for its use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Research conducted at the University of California, Berkeley, has shown that 4-chloro-N-(3-nitrophenyl)butanamide-based materials exhibit high charge carrier mobility and excellent photostability, which are crucial for the performance of these devices.
The safety profile of 4-chloro-N-(3-nitrophenyl)butanamide is an important consideration for both research and industrial applications. Toxicological studies have indicated that the compound is generally well-tolerated at low to moderate doses, with no significant acute toxicity observed in animal models. However, long-term exposure and chronic toxicity studies are still ongoing to ensure its safety for prolonged use.
In terms of environmental impact, the synthesis and disposal of 4-chloro-N-(3-nitrophenyl)butanamide must be carefully managed to minimize ecological harm. Green chemistry principles are increasingly being applied to the production process to reduce waste generation and improve sustainability. For example, the use of catalytic methods and environmentally friendly solvents can significantly reduce the environmental footprint of the compound's synthesis.
The market demand for 4-chloro-N-(3-nitrophenyl)butanamide is expected to grow in the coming years, driven by its diverse applications in pharmaceuticals and materials science. Key players in the industry are investing in research and development to optimize synthesis methods and explore new applications for this versatile compound. As research continues to uncover new properties and uses for 4-chloro-N-(3-nitrophenyl)butanamide, it is poised to play an increasingly important role in various scientific and industrial sectors.
In conclusion, 4-chloro-N-(3-nitrophenyl)butanamide (CAS No. 304684-54-6) is a multifaceted compound with promising potential in both pharmaceutical and materials science applications. Its unique chemical structure and properties make it a valuable candidate for further research and development, contributing to advancements in drug discovery, organic electronics, and sustainable chemistry practices.
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